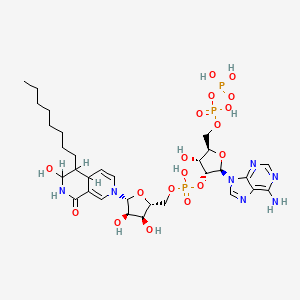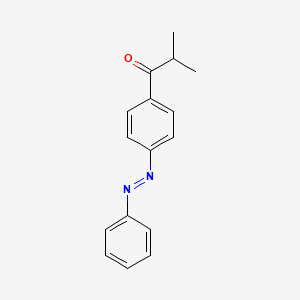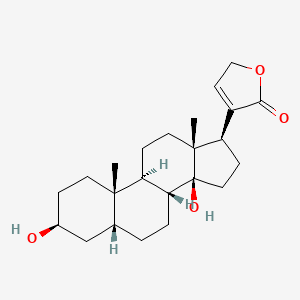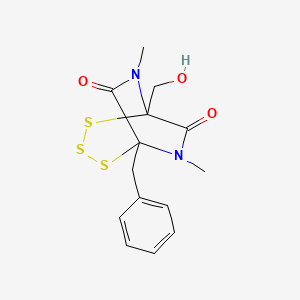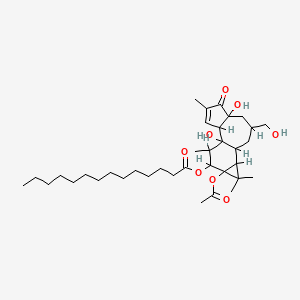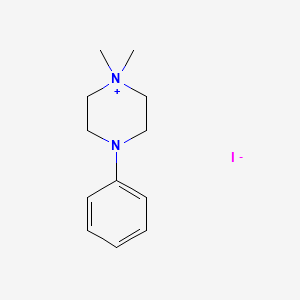
1,1-Dimetil-4-fenilpiperacinio yoduro
Descripción general
Descripción
El fosfato de 3,4-dimetilpirazol (DMPP) es un inhibidor de la nitrificación ampliamente utilizado en agricultura y horticultura. Es conocido por su capacidad de mejorar la eficiencia del uso del nitrógeno al reducir las pérdidas de nitrógeno a través de la lixiviación y las emisiones gaseosas. DMPP ha sido sometido a extensas pruebas de toxicología y ecotoxicología, demostrando varias ventajas sobre otros inhibidores de la nitrificación .
Aplicaciones Científicas De Investigación
DMPP tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Agricultura: DMPP se utiliza ampliamente en agricultura para mejorar la eficiencia del uso del nitrógeno y reducir la contaminación ambiental.
Ciencia del suelo: Los investigadores utilizan DMPP para estudiar los efectos de la inhibición de la nitrificación en las comunidades microbianas del suelo y el ciclo del nitrógeno.
Ciencia ambiental: DMPP se emplea en estudios ambientales para evaluar su impacto en las emisiones de gases de efecto invernadero y las pérdidas de nitrógeno de los suelos agrícolas.
Análisis Bioquímico
Biochemical Properties
1,1-Dimethyl-4-phenylpiperazinium iodide interacts primarily with nicotinic acetylcholine receptors (nAchRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The compound acts as an agonist, binding to the nAchRs and mimicking the action of acetylcholine. This interaction leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers various cellular responses .
Cellular Effects
1,1-Dimethyl-4-phenylpiperazinium iodide has significant effects on various cell types and cellular processes. In neurons, it can induce depolarization and action potential generation by activating nAchRs. This activation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in autonomic neurons, the compound can modulate cardiovascular responses by affecting the autonomic regulation of heart rate and blood pressure . Additionally, it has been shown to improve glucose tolerance in diet-induced obese mice by influencing metabolic pathways .
Molecular Mechanism
At the molecular level, 1,1-Dimethyl-4-phenylpiperazinium iodide exerts its effects by binding to the nicotinic acetylcholine receptors. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations such as sodium and calcium into the cell results in depolarization and the initiation of downstream signaling cascades. These cascades can include the activation of second messengers, changes in gene expression, and modulation of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Dimethyl-4-phenylpiperazinium iodide can vary over time. The compound is relatively stable when stored at low temperatures, but its activity can degrade over extended periods. In vitro studies have shown that the compound can maintain its activity for several months when stored properly. Long-term exposure to the compound in cell cultures can lead to sustained activation of nAchRs, which may result in desensitization or downregulation of the receptors .
Dosage Effects in Animal Models
The effects of 1,1-Dimethyl-4-phenylpiperazinium iodide in animal models are dose-dependent. At low doses, the compound can stimulate nAchRs and induce physiological responses such as increased heart rate and blood pressure. At higher doses, it can cause adverse effects such as toxicity and overstimulation of the nervous system. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to symptoms such as convulsions and respiratory distress .
Metabolic Pathways
1,1-Dimethyl-4-phenylpiperazinium iodide is involved in several metabolic pathways. It can influence the metabolism of neurotransmitters such as acetylcholine by modulating the activity of nAchRs. Additionally, the compound can affect glucose metabolism by improving glucose tolerance and insulin sensitivity in animal models. This effect is likely mediated through the activation of nAchRs in peripheral tissues, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1,1-Dimethyl-4-phenylpiperazinium iodide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm and organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1,1-Dimethyl-4-phenylpiperazinium iodide is primarily determined by its interaction with nicotinic acetylcholine receptors. These receptors are located on the cell membrane, and the compound’s binding to them can influence its activity and function. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: DMPP se puede sintetizar mediante la reacción de 3,4-dimetilpirazol con ácido fosfórico. La reacción típicamente involucra el uso de solventes como metanol o etanol y se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: En entornos industriales, DMPP se produce haciendo reaccionar 3,4-dimetilpirazol con ácido fosfórico en reactores a gran escala. El proceso involucra el control preciso de los parámetros de reacción, incluyendo temperatura, presión y pH, para optimizar la eficiencia de producción y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: DMPP principalmente experimenta reacciones de inhibición de la nitrificación. Interactúa con microorganismos del suelo, particularmente bacterias oxidantes del amoníaco, para inhibir la conversión de amonio a nitrato. Este proceso ayuda a reducir las pérdidas de nitrógeno y mejorar la disponibilidad de nitrógeno para las plantas .
Reactivos y condiciones comunes: DMPP se utiliza a menudo en combinación con fertilizantes nitrogenados como nitrato de amonio o urea. Las tasas de aplicación típicamente varían de 0,5 a 1,5 kilogramos por hectárea, dependiendo de los requisitos agrícolas específicos .
Principales productos formados: El principal producto formado a partir de la reacción de DMPP con microorganismos del suelo es la inhibición de la nitrificación, lo que resulta en una reducción de la lixiviación de nitrato y menores emisiones de óxido nitroso y otros gases nitrogenados .
Mecanismo De Acción
DMPP ejerce sus efectos inhibiendo la actividad de las bacterias oxidantes del amoníaco en el suelo. Se dirige específicamente a la enzima amoniaco monooxigenasa, que es responsable del primer paso de la oxidación del amonio. Al unirse a la enzima, DMPP evita la conversión de amonio a nitrito, lo que reduce la nitrificación y las pérdidas posteriores de nitrógeno . Los objetivos moleculares exactos y las vías involucradas en esta inhibición aún están bajo investigación, pero se cree que DMPP puede quelar iones de cobre necesarios para la actividad de la enzima .
Compuestos similares:
Diciandiamida (DCD): Otro inhibidor de la nitrificación ampliamente utilizado, DCD es conocido por su eficacia en la reducción de las pérdidas de nitrógeno.
Unicidad de DMPP: DMPP destaca por su alta eficacia a bajas tasas de aplicación, baja movilidad en el suelo y lenta biodegradación. Estas propiedades lo convierten en una opción más eficiente y ecológica en comparación con otros inhibidores de la nitrificación .
Comparación Con Compuestos Similares
Dicyandiamide (DCD): Another widely used nitrification inhibitor, DCD is known for its effectiveness in reducing nitrogen losses.
Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .
Propiedades
IUPAC Name |
1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJGFIKQCCLGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968822 | |
| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-77-3 | |
| Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphenylpiperazinium Iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMPP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)
![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)
![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)
